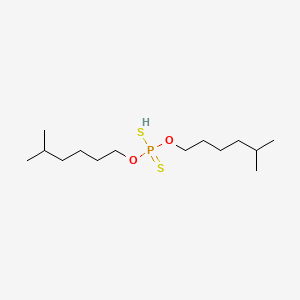
Bis(5-methylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5-methylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane is a chemical compound known for its unique structure and properties It contains a phosphane core with two 5-methylhexoxy groups and a sulfanyl-sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-methylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of 5-methylhexanol with a suitable phosphane precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial process may also include purification steps, such as distillation or crystallization, to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Bis(5-methylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl-sulfanylidene moiety to thiols or other reduced forms.
Substitution: The 5-methylhexoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like alkoxides, amines, or halides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions result in the replacement of the 5-methylhexoxy groups with other functional groups.
Scientific Research Applications
Bis(5-methylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphane ligands for catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Bis(5-methylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, making the compound useful in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Bis(5-methylhexyl) hydrogen dithiophosphate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Thiazole derivatives: These compounds share some structural features and are used in various medicinal and industrial applications.
Uniqueness
Bis(5-methylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound in various fields.
Properties
Molecular Formula |
C14H31O2PS2 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
bis(5-methylhexoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H31O2PS2/c1-13(2)9-5-7-11-15-17(18,19)16-12-8-6-10-14(3)4/h13-14H,5-12H2,1-4H3,(H,18,19) |
InChI Key |
ZWDNDBKBNCKCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCOP(=S)(OCCCCC(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















